Efatutazone dihydrochloride monohydrate
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Overview
Description
CS-7017 monohydrate is a selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ) belonging to the thiazolidinedione class. It has been studied for its potential therapeutic applications in various cancers, including non-small cell lung cancer, thyroid cancer, and liposarcoma . The compound is known for its ability to induce morphological changes, cellular differentiation, and antiproliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CS-7017 monohydrate involves multiple steps, starting from the appropriate benzimidazole and thiazolidinedione derivatives. The key steps include:
Formation of Benzimidazole Derivative: The synthesis begins with the preparation of a benzimidazole derivative through the reaction of 4-amino-3,5-dimethylphenol with 1-methylbenzimidazole.
Thiazolidinedione Formation: The thiazolidinedione ring is formed by reacting the benzimidazole derivative with thiazolidine-2,4-dione under specific conditions.
Final Coupling: The final step involves coupling the thiazolidinedione derivative with a phenylmethyl group to form CS-7017 monohydrate.
Industrial Production Methods
Industrial production of CS-7017 monohydrate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid powder form with a purity greater than 99% .
Chemical Reactions Analysis
Types of Reactions
CS-7017 monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions involving the phenylmethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.
Major Products Formed
Scientific Research Applications
Mechanism of Action
CS-7017 monohydrate exerts its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific response elements in the DNA, leading to the transcription of target genes involved in cell differentiation, proliferation, and apoptosis . The compound also modulates the transforming growth factor-beta (TGF-β) and Smad pathways, which are crucial for its antiproliferative and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione class PPARγ agonist with similar effects but different potency and side effect profile.
Pioglitazone: A PPARγ agonist used primarily for the treatment of diabetes, with some overlapping applications in cancer research.
Troglitazone: An older PPARγ agonist with a different safety profile and limited use due to hepatotoxicity.
Uniqueness of CS-7017 Monohydrate
CS-7017 monohydrate is unique due to its high affinity and selectivity for PPARγ, leading to potent antiproliferative effects in cancer cells. Its ability to modulate multiple signaling pathways, including TGF-β and Smad, further distinguishes it from other PPARγ agonists .
Properties
CAS No. |
1048002-36-3 |
---|---|
Molecular Formula |
C27H30Cl2N4O5S |
Molecular Weight |
593.5 g/mol |
IUPAC Name |
5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrate;dihydrochloride |
InChI |
InChI=1S/C27H26N4O4S.2ClH.H2O/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H;1H2 |
InChI Key |
JMFBDJASOQDDGR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Efatutazone dihydrochloride monohydrate; Inolitazone dihydrochloride monohydrate; UNII-4AUO475Y7H; CS-7017 monohydrate. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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